2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid
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Overview
Description
2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid is an organic compound that features a dioxolane ring, a methoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is catalyzed by either Brönsted or Lewis acids, such as toluenesulfonic acid or zirconium tetrachloride . The benzoic acid moiety can be introduced through Friedel-Crafts acylation, followed by methoxylation using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of molecular sieves or orthoesters can help in the effective removal of water, thus driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions of carbonyl compounds during synthetic transformations . The methoxy group and benzoic acid moiety may contribute to the compound’s bioactivity by interacting with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
1,3-Dioxane: Contains a six-membered ring with two oxygen atoms, similar to the dioxolane ring.
Ethylene carbonate: A cyclic carbonate with structural similarities to the dioxolane ring.
Uniqueness
2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid is unique due to the combination of its dioxolane ring, methoxy group, and benzoic acid moiety. This unique structure imparts specific chemical reactivity and potential bioactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
52528-68-4 |
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Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[3-(1,3-dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C15H20O5/c1-10-8-11(18-2)9-13(15(16)17)12(10)4-3-5-14-19-6-7-20-14/h8-9,14H,3-7H2,1-2H3,(H,16,17) |
InChI Key |
JTJOXICOUYCECE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CCCC2OCCO2)C(=O)O)OC |
Origin of Product |
United States |
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